molecular formula C13H17BrN2 B12961044 7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]

7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]

Cat. No.: B12961044
M. Wt: 281.19 g/mol
InChI Key: HHUFHAYEBDAATG-UHFFFAOYSA-N
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Description

7-Bromo-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the use of benzenesulfonyl chloride as a reagent under alkaline conditions . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1’-methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. For instance, its derivatives have shown strong binding affinity to proteins such as CDK, c-Met, and EGFR . These interactions can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

  • 1’-Methylspiro[indoline-3,4’-piperidine]
  • 7-Bromo-1-methylspiro[indoline-3,4’-piperidin]-2-one

Comparison: Compared to its analogs, 7-Bromo-1’-methylspiro[indoline-3,4’-piperidine] exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. Its derivatives have shown significant antiproliferative activities, making it a promising candidate for further research and development .

Properties

Molecular Formula

C13H17BrN2

Molecular Weight

281.19 g/mol

IUPAC Name

7-bromo-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C13H17BrN2/c1-16-7-5-13(6-8-16)9-15-12-10(13)3-2-4-11(12)14/h2-4,15H,5-9H2,1H3

InChI Key

HHUFHAYEBDAATG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=CC=C3Br

Origin of Product

United States

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